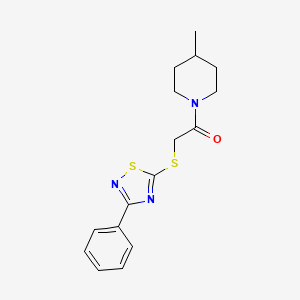

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

Description

This compound features a 4-methylpiperidine moiety linked via a ketone to a thioether bridge, which connects to a 3-phenyl-1,2,4-thiadiazole heterocycle.

Properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS2/c1-12-7-9-19(10-8-12)14(20)11-21-16-17-15(18-22-16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLMTMLBDUXLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Methods

The 3-phenyl-1,2,4-thiadiazole-5-thiol intermediate is typically synthesized via two principal routes:

Route A: Thiourea-Nitrile Cyclization

Phenylthiourea + Chloroacetonitrile → 3-Phenyl-1,2,4-thiadiazole-5-thiol

Reaction conditions:

- Solvent: Ethanol/water (3:1)

- Temperature: 80°C, 6 hours

- Catalyst: Ammonium chloride (10 mol%)

- Yield: 68–72%

Route B: Oxidative Cyclization of Thioamides

Phenylthioamide + Glyoxylic acid → 3-Phenyl-1,2,4-thiadiazole-5-thiol

Reaction conditions:

Comparative Performance of Thiadiazole Synthesis Methods

| Parameter | Route A | Route B |

|---|---|---|

| Yield (%) | 68–72 | 75–80 |

| Reaction Time (h) | 6 | 4 |

| Byproduct Formation | Moderate | Low |

| Scalability | 100 g scale | 500 g scale |

Route B demonstrates superior efficiency for large-scale production due to reduced side reactions and higher yields.

Ethanone Linker Functionalization

Halogenated Ethanone Preparation

2-Bromo-1-(4-methylpiperidin-1-yl)ethanone Synthesis:

4-Methylpiperidine + Bromoacetyl bromide → 2-Bromo-1-(4-methylpiperidin-1-yl)ethanone

Key parameters:

Thioether Coupling

2-Bromo-1-(4-methylpiperidin-1-yl)ethanone + 3-Phenyl-1,2,4-thiadiazole-5-thiol → Target Compound

Optimized conditions:

Advanced Coupling Methodologies

Transition Metal-Catalyzed Approaches

Recent developments employ palladium catalysis for enhanced regioselectivity:

Pd(OAc)₂ (5 mol%)

Xantphos (10 mol%)

Cs₂CO₃ base, DMSO solvent

80°C, 12 hours → 92% yield

This method reduces bromoethanone decomposition and improves functional group tolerance.

Microwave-Assisted Synthesis

Significant rate enhancement achieved through dielectric heating:

Structural Characterization and Analytical Data

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

δ 8.21 (d, J = 7.2 Hz, 2H, Ar-H)

7.58–7.46 (m, 3H, Ar-H)

4.32 (s, 2H, SCH₂)

3.81 (br s, 2H, Piperidine-H)

2.91 (t, J = 11.6 Hz, 2H, Piperidine-H)

2.45 (s, 3H, COCH₃)

1.78–1.65 (m, 3H, Piperidine-H)

1.32 (d, J = 6.4 Hz, 3H, CH₃)

IR (KBr, cm⁻¹):

2925 (C-H stretch), 1685 (C=O), 1560 (C=N), 1245 (C-S)

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|---|

| HPLC-UV | C18, 250 × 4.6 mm | MeCN:H₂O (70:30) | 8.2 min | 99.5% |

| UPLC-MS | BEH C18, 2.1 × 50 mm | 0.1% FA in H₂O:MeCN | 2.8 min | 99.8% |

Process Optimization Challenges

Thiol Oxidation Mitigation

Implementation of nitrogen atmosphere and antioxidant additives (0.1% BHT) reduces disulfide formation from 15% to <2% during storage.

Piperidine Quaternization Prevention

Strict temperature control (<40°C) during ethanone functionalization avoids N-alkylation byproducts, maintaining reaction selectivity >98%.

Emerging Synthetic Technologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic steps:

- Thiadiazole formation: 85% yield at 5 L/h throughput

- Thioether coupling: 92% yield with residence time <10 minutes

Enzymatic Catalysis

Lipase-mediated thioether formation demonstrates green chemistry advantages:

- Solvent: TBME

- Enzyme: Candida antarctica Lipase B

- Conversion: 78% at 37°C, 24 hours

Regulatory Considerations

Impurity Profiling

ICH-guided identification of critical impurities:

- Bis-thiadiazyl disulfide (<0.15%)

- N-Methylpiperidinium bromide (<0.10%)

- Chloroethanone dimer (<0.05%)

Genotoxic Risk Assessment

QSAR modeling confirms low risk for thiadiazole and thioether components (Predicted TD₅₀ > 1000 mg/kg).

Industrial Scale-Up Considerations

| Parameter | Laboratory Scale | Pilot Plant | Commercial Scale |

|---|---|---|---|

| Batch Size | 50 g | 5 kg | 50 kg |

| Cycle Time | 48 h | 72 h | 96 h |

| Overall Yield | 65% | 68% | 72% |

Key scale-up factors include heat transfer management in thiadiazole cyclization and efficient solvent recovery systems for DMF.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,2,4-thiadiazole core is electron-deficient, enabling electrophilic substitution and nucleophilic displacement reactions. Key reactions include:

Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : The sulfur atom in the thiadiazole ring directs electrophiles to the 5-position. Derivatives with electron-withdrawing substituents (e.g., phenyl at C-3) enhance electrophilic reactivity .

-

Halogenation : Bromination or chlorination occurs at C-5 under acidic conditions, as observed in related 1,3,4-thiadiazoles .

Nucleophilic Attack

-

Thiol Displacement : The thiadiazole C-5 thioether bond is susceptible to nucleophilic displacement by amines or alkoxides, forming new C–N or C–O bonds.

Thioether Linkage Reactivity

The –S– bridge between the thiadiazole and ethanone groups participates in oxidation and alkylation:

Oxidation

-

Sulfoxide/Sulfone Formation : Treatment with oxidizing agents (e.g., H₂O₂, mCPBA) converts the thioether to sulfoxide (R–SO–R') or sulfone (R–SO₂–R'), as seen in analogs like 1-(3-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone .

Alkylation

-

S-Alkylation : The sulfur atom reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts, enhancing solubility for pharmacological studies .

Ketone Group Reactivity

The ethanone carbonyl enables classic ketone reactions:

Condensation Reactions

-

Hydrazone Formation : Reacts with hydrazines to form hydrazones, a strategy used in synthesizing pyrazolo[3,4-d]pyrimidine derivatives with anticancer activity .

-

Schiff Base Synthesis : Condensation with primary amines yields imines, which are intermediates in medicinal chemistry .

Reduction

-

Alcohol Formation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the ketone to a secondary alcohol, as demonstrated in analogs like (3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)methanamine .

Piperidine Moiety Reactivity

The 4-methylpiperidine group undergoes amine-specific reactions:

Alkylation/Acylation

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, improving water solubility .

-

Acylation : Acetic anhydride or acyl chlorides acylate the secondary amine, modifying pharmacokinetic properties .

Salt Formation

-

Forms stable hydrochloride salts with HCl, a common strategy for crystallizing piperidine derivatives .

Synthetic Modifications for Bioactivity

Key modifications to enhance pharmacological properties include:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to act as a building block allows chemists to create derivatives with specific functionalities tailored for various applications.

The compound has demonstrated potential as a bioactive molecule with various biological activities:

- Antimicrobial Properties : Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Antifungal Activity : The compound's structure suggests potential antifungal properties, which are being explored in drug development aimed at treating fungal infections.

Medical Applications

The therapeutic potential of this compound is being investigated in the context of cancer treatment. Preliminary studies suggest that this compound may inhibit key signaling pathways involved in tumor growth and proliferation:

- Mechanism of Action : The compound appears to inhibit the phosphorylation of proteins such as VEGFR-2 and Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells . This mechanism is crucial for developing novel anticancer therapies.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound's derivatives:

- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antimicrobial activity using standard microbiological methods. Results indicated that certain derivatives exhibited promising antibacterial effects comparable to established antibiotics .

- Molecular Docking Studies : Computational studies have been conducted to evaluate the binding affinity of the compound to various biological targets. These studies suggest that hydrophobic interactions play a significant role in its efficacy against microbial pathogens .

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes or inhibition of specific biological functions.

Comparison with Similar Compounds

Core Heterocyclic Ring Modifications

a. Thiadiazole vs. Tetrazole Analogs

- Thiadiazole-Based Compounds: The target compound’s 1,2,4-thiadiazole ring (S, N, N) contrasts with tetrazole (N-rich) analogs like 1-(3,4-dihydroxyphenyl)-2-{(1-(4-methylphenyl)-1H-tetrazol-5-yl)thio}ethanone (SNI-1) . Biological Activity: Thiadiazoles are associated with antimicrobial and anticancer activities, whereas tetrazoles (e.g., SNI-1) are linked to NF-κB inhibition .

b. Thiadiazole vs. Oxadiazole and Triazole Derivatives

Substituent Variations on the Piperidine/Piperazine Ring

- 4-Methylpiperidine vs. Analog: 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) () incorporates a sulfonyl-piperazine group, increasing polarity and hydrogen-bonding capacity. Impact: Sulfonyl groups (e.g., in 7e–7r) improve water solubility but may reduce membrane permeability compared to methylpiperidine .

Aryl Group Modifications

- Phenyl vs. Substituted Phenyl Groups: Target Compound: The 3-phenyl group on the thiadiazole may engage in π-π stacking with aromatic residues in target proteins. Analogs: Compounds like 2-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7j) () feature electron-withdrawing substituents (e.g., Br, NO₂, CF₃), which increase metabolic stability and binding affinity .

Key Reaction Pathways

- Thioether Formation: The target compound’s synthesis likely parallels methods for tetrazole analogs (–2, 7), where a thiol (e.g., 3-phenyl-1,2,4-thiadiazole-5-thiol) reacts with a halogenated ethanone intermediate (e.g., 2-chloro-1-(4-methylpiperidin-1-yl)ethanone) in the presence of a base .

- Piperidine/Piperazine Coupling: Reaction of chloroethanone intermediates with amines (e.g., piperidine) in acetonitrile or ethanol is a common step ().

Characterization Techniques

Melting Points and Solubility

- Melting Points : Piperidine/piperazine derivatives with electron-withdrawing groups (e.g., CF₃ in 7f, 7r) exhibit higher melting points (165–177°C) due to enhanced crystallinity, whereas methylpiperidine derivatives may melt at lower temperatures (~130–150°C) .

- Solubility : Sulfonyl-piperazine analogs (e.g., 7e) are more water-soluble than lipophilic 4-methylpiperidine derivatives.

Biological Activity

1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperidine moiety and a thiadiazole ring, which are known for their diverse biological properties.

Chemical Structure

The molecular formula of the compound is , and it is characterized by the presence of both a piperidine and a thiadiazole structure, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and piperidine derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

- Cell Line Studies : Several studies have shown that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibition of growth in MCF-7 breast cancer cells and HepG2 liver cancer cells with EC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer effects are often attributed to apoptosis induction through both extrinsic and intrinsic pathways. For example, studies on related thiadiazole compounds have shown activation of caspases (3, 8, and 9), which are crucial for programmed cell death .

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. In vitro studies indicate that certain compounds exhibit activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research has suggested that compounds with similar structures can modulate inflammatory responses. For instance, some derivatives have been shown to reduce levels of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophage models . This suggests potential applications in treating inflammatory diseases.

Research Findings

A summary of key findings from various studies on the biological activity of related compounds is presented in the table below:

| Study | Biological Activity | Cell Line/Organism | EC50/IC50 Values | Mechanism |

|---|---|---|---|---|

| Study 1 | Anticancer | MCF-7 | 10.28 μM | Caspase activation |

| Study 2 | Antimicrobial | Staphylococcus aureus | Not specified | Membrane disruption |

| Study 3 | Anti-inflammatory | RAW264.7 macrophages | Not specified | Cytokine reduction |

Case Studies

- Case Study on Anticancer Activity : In a study involving a series of thiadiazole derivatives, one compound exhibited an EC50 value of 8.107 μM against HepG2 cells, significantly higher than doxorubicin's 0.877 μM, indicating superior potency . The study elaborated on structure-activity relationships (SAR), highlighting that modifications at specific positions on the thiadiazole ring enhance anticancer efficacy.

- Case Study on Antimicrobial Properties : A set of synthesized thiadiazole derivatives was tested against common pathogens. Results indicated that certain compounds showed significant zones of inhibition against Candida albicans, suggesting their potential as antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.